molecular formula C25H24N2O2S B4015335 3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4015335
M. Wt: 416.5 g/mol
InChI Key: YBZGUUWBSAXTRF-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one" belongs to the class of hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, which have been explored for their potential pharmacological properties. These compounds have been synthesized through various methods, showing promising chemical and physical properties for further study.

Synthesis Analysis

The synthesis of similar compounds involves condensation and cyclization reactions between different phenylenediamines and cyclohexenones with substituted benzaldehydes. These methods yield a variety of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones with moderate to high efficiency, showcasing the versatility and adaptability of these synthetic pathways for generating structurally diverse derivatives (Cortéas et al., 2002).

Molecular Structure Analysis

The molecular structures of dibenzo[b,f]heteroepin derivatives have been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. Crystallographic studies reveal the dihedral angles between phenyl rings and the conformation of the seven-membered rings, which are crucial for understanding the compound's reactivity and interaction with biological targets (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes a range of reactions such as nitrosation, alkylation, and acetylation, highlighting their potential for further chemical modification. These reactions are indicative of the compounds' versatile chemical properties, which can be exploited for developing novel pharmaceutical agents (Chechina et al., 2015).

properties

IUPAC Name

9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-15-5-10-19-20(12-15)27-25(23-4-3-11-30-23)24-21(26-19)13-17(14-22(24)28)16-6-8-18(29-2)9-7-16/h3-12,17,25-27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZGUUWBSAXTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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